A Comprehensive Technical Guide to 1-(3-Fluoropyridin-4-yl)ethanone: A Key Building Block in Modern Drug Discovery
A Comprehensive Technical Guide to 1-(3-Fluoropyridin-4-yl)ethanone: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 1-(3-Fluoropyridin-4-yl)ethanone, a fluorinated heterocyclic ketone of significant interest in medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring imparts unique physicochemical properties that are highly sought after in the design of novel therapeutics. This document details the compound's properties, outlines a robust synthetic pathway, provides methodologies for its analytical characterization, and explores its application as a critical intermediate in the development of targeted therapies, with a particular focus on kinase inhibitors. The CAS Number for 1-(3-Fluoropyridin-4-yl)ethanone is 87674-21-3 [1][2].
Introduction: The Strategic Importance of Fluorinated Pyridines
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate potency and selectivity. The pyridine scaffold is a privileged structure, present in numerous approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The combination of these two features in molecules like 1-(3-Fluoropyridin-4-yl)ethanone creates a versatile building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide serves as a comprehensive resource for researchers leveraging this valuable compound in their drug discovery programs.
Physicochemical and Safety Data
A thorough understanding of the compound's properties and safety requirements is paramount for its effective and safe use in a laboratory setting.
Compound Properties
| Property | Value | Source(s) |
| CAS Number | 87674-21-3 | [1][2] |
| Molecular Formula | C₇H₆FNO | [1][2] |
| Molecular Weight | 139.13 g/mol | [1][2] |
| Appearance | Solid (predicted) | N/A |
| Purity | Typically ≥98% | [1] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Safety and Handling
As with all laboratory chemicals, 1-(3-Fluoropyridin-4-yl)ethanone and its precursors should be handled with appropriate care.
-
General Handling : Use in a well-ventilated area. Avoid breathing dust, vapor, or mist. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat[3][4][5][6].
-
Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container[3][4][5][6]. Keep away from incompatible materials such as strong oxidizing agents.
-
Spill Management : In case of a spill, control all ignition sources. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Ensure the cleanup area is well-ventilated[3][4][5][6].
-
First Aid :
-
In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes.
-
In case of skin contact : Wash off with soap and plenty of water.
-
If inhaled : Move the person into fresh air.
-
If swallowed : Rinse mouth with water. In all cases of exposure, seek medical attention if symptoms persist[3][4][5][6].
-
Synthesis of 1-(3-Fluoropyridin-4-yl)ethanone
While multiple synthetic routes can be envisioned, a practical and scalable approach involves the acylation of a suitable 3-fluoropyridine precursor. A plausible method is the Grignard reaction, which is a powerful tool for C-C bond formation[7][8][9][10].
Proposed Synthetic Pathway: Grignard Reaction
This proposed two-step synthesis starts from the commercially available 3-fluoropyridine. The first step involves a directed ortho-metalation followed by iodination to install an iodine atom at the 4-position. The resulting 3-fluoro-4-iodopyridine is then subjected to a Grignard exchange followed by acylation.
Caption: Proposed two-step synthesis of 1-(3-Fluoropyridin-4-yl)ethanone.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 3-Fluoro-4-iodopyridine
-
To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) cooled to -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at this temperature.
-
Add a solution of 3-fluoropyridine in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir the mixture for 2 hours to ensure complete deprotonation at the 4-position.
-
Add a solution of iodine in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-fluoro-4-iodopyridine.
Step 2: Synthesis of 1-(3-Fluoropyridin-4-yl)ethanone
-
To a solution of 3-fluoro-4-iodopyridine in anhydrous THF at -15 °C under a nitrogen atmosphere, add isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) dropwise.
-
Stir the mixture at -15 °C for 1 hour to facilitate the iodine-magnesium exchange, forming the Grignard reagent.
-
Add acetyl chloride dropwise to the reaction mixture at -15 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3-Fluoropyridin-4-yl)ethanone.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis (Predicted Data)
The following spectral data are predicted based on the structure and analysis of similar compounds[11][12][13][14].
| Technique | Predicted Observations |
| ¹H NMR | δ (ppm): ~8.6-8.8 (m, 2H, pyridine H), ~7.5-7.7 (t, 1H, pyridine H), 2.6 (s, 3H, -COCH₃). |
| ¹³C NMR | δ (ppm): ~195-200 (C=O), ~160-165 (d, ¹JCF, C-F), ~150-155 (d, C-H), ~140-145 (d, C-H), ~120-125 (d, C-acetyl), ~25-30 (-CH₃). |
| Mass Spec (EI) | M⁺ at m/z = 139. Key fragments at m/z = 124 (M-CH₃)⁺ and m/z = 96 (M-COCH₃)⁺. |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of 1-(3-Fluoropyridin-4-yl)ethanone.
Caption: A typical HPLC workflow for purity analysis.
HPLC Method Parameters (Typical):
-
Column : C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase : A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Column Temperature : 30 °C.
This method should provide excellent separation and allow for accurate quantification of purity[15][16][17][18][19].
Applications in Drug Discovery
1-(3-Fluoropyridin-4-yl)ethanone is a valuable intermediate for synthesizing a range of pharmacologically active molecules, particularly kinase inhibitors. The 3-fluoro-4-acetylpyridine moiety can serve as a key fragment that interacts with the hinge region of protein kinases.
Case Study: Intermediate for JAK Inhibitors
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers. Several approved and investigational JAK inhibitors feature a heterocyclic core. A patent for a JAK inhibitor describes a compound with a {1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl} structure, highlighting the utility of related fluorinated pyridine scaffolds in this therapeutic area[20]. The 3-fluoropyridin-4-yl moiety can be elaborated to form complex heterocyclic systems that are potent and selective kinase inhibitors[21][22].
Caption: A plausible synthetic route to a kinase inhibitor scaffold.
Conclusion
1-(3-Fluoropyridin-4-yl)ethanone (CAS: 87674-21-3) is a strategically important building block for drug discovery and development. Its fluorinated pyridine core offers a unique combination of properties that can lead to improved pharmacological profiles of drug candidates. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, methods for its analytical characterization, and its application in the synthesis of kinase inhibitors. As the demand for more effective and targeted therapies grows, the utility of such well-designed chemical intermediates will continue to be of paramount importance to the scientific community.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 1-(5-chloro-3-fluoropyridin-2-yl)ethanone in Modern Drug Discovery. Retrieved from [Link]
-
Lead Sciences. (n.d.). 1-(3-Fluoropyridin-4-yl)ethanone. Retrieved from [Link]
- (2025). The Role of 2-Acetyl-3-fluoropyridine in Modern Pharmaceutical Synthesis. Retrieved from a generic chemical supplier blog post.
- (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Retrieved from a generic chemical supplier blog post.
- Fagnou, K., & Glorius, F. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines.
- Mihon, M., et al. (2019). VALIDATION OF THE HPLC METHOD FOR DETERMINATION OF IDENTITY AND RADIOCHEMICAL PURITY OF [18F]NaF.
- Google Patents. (n.d.). EP4086245A1 - Processes for preparing intermediates for the synthesis of a jak inhibitor.
- Smole, M., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry, 86(15), 10183-10193.
-
Organic Chemistry Explained. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts Acylation [Video]. YouTube. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]
- Krupp, E. M., & Feldmann, J. (2017). Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS.
-
University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
- Patel, K. D., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 127-134.
-
PubChem. (n.d.). Patent US-12227498-B2: Heterocyclic amine derivative and pharmaceutical composition comprising same. Retrieved from [Link]
- Jones, C. D., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Molecules, 23(11), 2956.
- Wang, T., et al. (2010). A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 153-156.
- Jiao, P., et al. (2022). Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex. Organic Letters, 24(33), 6142–6147.
- Bavetsias, V., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(11), 3021-3029.
- Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.
-
Charles River Laboratories. (n.d.). Drug Discovery Patents. Retrieved from [Link]
- Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155.
- Google Patents. (n.d.). EP0654471B1 - Pyridine derivatives, pharmaceutical compositions comprising the same, the use of the same for the manufacture of medicaments having therapeutic or preventative value, and process for preparing the same.
- Applegate, G. A., et al. (2022). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.
-
PubChem. (n.d.). Patent US-12364700-B2: Medical use of pharmaceutical combination or composition. Retrieved from [Link]
-
Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
- Google Patents. (n.d.). WO2021037702A1 - Pharmaceutical combination of a specific thienopyridone derivative with an fxr agonist for the treatment of liver diseases.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1-(3-Fluoropyridin-4-yl)ethanone - CAS:87674-21-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. synerzine.com [synerzine.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. carlroth.com [carlroth.com]
- 7. leah4sci.com [leah4sci.com]
- 8. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aroonchande.com [aroonchande.com]
- 10. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 13. rsc.org [rsc.org]
- 14. 4-Acetylpyridine(1122-54-9) 1H NMR [m.chemicalbook.com]
- 15. helixchrom.com [helixchrom.com]
- 16. researchgate.net [researchgate.net]
- 17. Heterocyclic amine derivative and pharmaceutical composition comprising same - Patent US-12227498-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 19. EP0654471B1 - Pyridine derivatives, pharmaceutical compositions comprising the same, the use of the same for the manufacture of medicaments having therapeutic or preventative value, and process for preparing the same - Google Patents [patents.google.com]
- 20. EP4086245A1 - Processes for preparing intermediates for the synthesis of a jak inhibitor - Google Patents [patents.google.com]
- 21. A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
